molecular formula C13H10F2O2 B11870889 1-(Difluoromethyl)naphthalene-2-acetic acid

1-(Difluoromethyl)naphthalene-2-acetic acid

Cat. No.: B11870889
M. Wt: 236.21 g/mol
InChI Key: WTZPDRRXUDBGNA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-2-acetic acid is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.21 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of aryl halides with organoboron compounds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)naphthalene-2-acetic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of 1-(methyl)naphthalene-2-acetic acid.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-2-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-2-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

    Naphthalene-1-acetic acid: Similar structure but lacks the difluoromethyl group.

    2,4-Dichlorophenoxyacetic acid: A synthetic auxin with different substituents on the aromatic ring.

    Indole-3-acetic acid: A naturally occurring plant hormone with a different core structure.

Uniqueness: 1-(Difluoromethyl)naphthalene-2-acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[1-(difluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)12-9(7-11(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,13H,7H2,(H,16,17)

InChI Key

WTZPDRRXUDBGNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)CC(=O)O

Origin of Product

United States

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